molecular formula C6H10O3 B6150979 3,3-dimethoxycyclobutan-1-one CAS No. 38425-58-0

3,3-dimethoxycyclobutan-1-one

Cat. No.: B6150979
CAS No.: 38425-58-0
M. Wt: 130.1
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Description

3,3-Dimethoxycyclobutan-1-one is a high-purity chemical reagent designed for research and development applications. This compound belongs to the class of cyclobutane derivatives, ring-strained carbocyclic systems of significant interest in modern organic and medicinal chemistry. The presence of both a ketone and acetal functional group on the four-membered ring makes it a versatile and valuable synthon for constructing complex molecular architectures. Its high ring strain can be leveraged to drive unique ring-opening and ring-expansion reactions, providing access to diverse linear and cyclic structures that are otherwise challenging to synthesize. In medicinal chemistry, cyclobutane scaffolds are increasingly utilized to confer favorable properties to drug candidates, such as conformational restriction to enhance target selectivity, improved metabolic stability, and reduced molecular planarity to optimize solubility. Researchers can employ this compound as a key precursor in the synthesis of various functionalized cyclobutanes and other valuable intermediates. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

38425-58-0

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

Chemical Transformations and Mechanistic Reactivity of 3,3 Dimethoxycyclobutan 1 One

Reactions Involving the Carbonyl Functionality

The carbonyl group in 3,3-dimethoxycyclobutan-1-one is the primary site for nucleophilic attack and for the formation of enolates, enabling functionalization at the adjacent α-carbon positions.

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by various nucleophiles. These reactions typically proceed via a tetrahedral intermediate, followed by protonation to yield a tertiary alcohol. Common nucleophilic addition reactions include reduction by hydride reagents and addition of organometallic compounds.

Reduction Reactions: Hydride reagents such as sodium borohydride (NaBH₄) reduce the ketone to the corresponding secondary alcohol, 3,3-dimethoxycyclobutan-1-ol. The reaction proceeds by the transfer of a hydride ion to the carbonyl carbon. mnstate.educhemguide.co.ukmasterorganicchemistry.com

Grignard and Organolithium Reactions: Organometallic reagents, like Grignard reagents (R-MgX) and organolithium reagents (R-Li), act as potent carbon nucleophiles. masterorganicchemistry.comlibretexts.org They add to the carbonyl group to form a new carbon-carbon bond, yielding a tertiary alcohol upon acidic workup. For instance, reaction with methylmagnesium bromide (CH₃MgBr) would produce 1-methyl-3,3-dimethoxycyclobutan-1-ol. wisc.edunih.gov

Table 1: Nucleophilic Addition Reactions at the Carbonyl Center
Nucleophile/ReagentProductReaction Type
Sodium borohydride (NaBH₄), followed by H₃O⁺3,3-Dimethoxycyclobutan-1-olReduction
Methylmagnesium bromide (CH₃MgBr), followed by H₃O⁺1-Methyl-3,3-dimethoxycyclobutan-1-olGrignard Addition
Phenyllithium (C₆H₅Li), followed by H₃O⁺1-Phenyl-3,3-dimethoxycyclobutan-1-olOrganolithium Addition

The protons on the carbons alpha to the carbonyl group (C2 and C4) are acidic and can be removed by a strong base to form a nucleophilic enolate. This enolate can then react with various electrophiles to form new carbon-carbon bonds at the α-position.

Enolate Formation: A strong, sterically hindered base like lithium diisopropylamide (LDA) is commonly used to ensure complete and irreversible deprotonation of the ketone, forming the lithium enolate. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The use of a strong, non-nucleophilic base is crucial to avoid competing nucleophilic addition to the carbonyl group. makingmolecules.com

Alkylation Reactions: The resulting enolate is a powerful nucleophile that can undergo Sₙ2 reactions with alkyl halides. libretexts.orgyoutube.com This process, known as enolate alkylation, allows for the introduction of alkyl groups at the α-position. For example, treating this compound with LDA followed by methyl iodide (CH₃I) would yield 2-methyl-3,3-dimethoxycyclobutan-1-one. Because the starting ketone is symmetric, deprotonation can occur at either the C2 or C4 position, leading to the same enolate intermediate. ubc.ca

Table 2: α-Functionalization via Enolate Chemistry
Reagent 1Reagent 2 (Electrophile)Product
Lithium diisopropylamide (LDA)Methyl iodide (CH₃I)2-Methyl-3,3-dimethoxycyclobutan-1-one
LDABenzyl bromide (BnBr)2-Benzyl-3,3-dimethoxycyclobutan-1-one
LDABenzaldehyde (PhCHO)2-(Hydroxy(phenyl)methyl)-3,3-dimethoxycyclobutan-1-one

Reactivity of the Geminal Dimethoxy Acetal Group

The geminal dimethoxy group is a ketal, which serves as a protecting group for a carbonyl function. Its reactivity is primarily defined by its susceptibility to cleavage under acidic conditions.

In the presence of an acid catalyst and water, the ketal can be hydrolyzed to reveal the parent carbonyl group. For this compound, this reaction cleaves the two C-O ether bonds, converting the ketal at the C3 position into a ketone.

The mechanism involves protonation of one of the methoxy (B1213986) oxygens by an acid, making it a good leaving group (methanol). The subsequent departure of methanol generates a resonance-stabilized oxocarbenium ion. Nucleophilic attack by a water molecule on this intermediate, followed by deprotonation, yields a hemiketal. Repetition of this sequence—protonation of the second methoxy group, elimination of another molecule of methanol, and attack by water—followed by deprotonation, results in the formation of a gem-diol, which is in equilibrium with the corresponding ketone. The final product of this hydrolysis is cyclobutane-1,3-dione. wikipedia.orgnih.gov

If the acid-catalyzed cleavage of the ketal is performed in the presence of an alcohol or a diol instead of water, a transacetalization reaction occurs. This process exchanges the original methoxy groups for a different alcohol component, allowing for the conversion of one type of ketal into another.

For example, reacting this compound with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) would result in the formation of a spirocyclic ketal, 1,4-dioxaspiro[4.3]nonan-8-one, with the concurrent release of two equivalents of methanol. This reaction is typically driven to completion by removing the methanol as it is formed.

Ring-Opening and Rearrangement Reactions

The inherent ring strain of the cyclobutane (B1203170) ring makes this compound a substrate for various ring-opening and rearrangement reactions, often leading to the formation of more stable five- or six-membered rings or acyclic products.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester (or a lactone from a cyclic ketone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.orgsigmaaldrich.com The Baeyer-Villiger oxidation of this compound would lead to the insertion of an oxygen atom adjacent to the carbonyl carbon, resulting in a ring-expanded γ-lactone, specifically 4,4-dimethoxydihydrofuran-2(3H)-one. nrochemistry.comnih.gov The migratory aptitude of the adjacent methylene groups is equal, so a single lactone product is expected.

Photochemical Reactions (Norrish Type I): Upon absorption of UV light, ketones can undergo a Norrish Type I reaction, which involves homolytic cleavage of one of the α-carbon-carbonyl carbon bonds. wikipedia.org For this compound, this α-cleavage would generate a diradical intermediate. This diradical can undergo several subsequent reactions, including decarbonylation (loss of carbon monoxide) to form a new, more stable diradical that could cyclize to form 1,1-dimethoxycyclopropane, or it could undergo intramolecular hydrogen abstraction leading to other products. youtube.comaskfilo.comyoutube.com

Strain-Release Driven Transformations of the Cyclobutane Scaffold

The cyclobutane ring, a four-membered carbocycle, is characterized by significant ring strain due to deviations from the ideal tetrahedral bond angle of 109.5°. This inherent strain, a combination of angle strain and torsional strain, makes cyclobutane derivatives susceptible to ring-opening reactions, which serve as a thermodynamic driving force for various chemical transformations. In principle, the cyclobutane scaffold of this compound would be expected to undergo reactions that alleviate this strain.

Common strain-release driven transformations for cyclobutane systems include thermal or photochemical ring-opening, as well as reactions catalyzed by transition metals. These reactions can lead to the formation of linear butenes or other cyclic structures. The presence of the ketone and gem-dimethoxy groups on the cyclobutane ring in this compound would be anticipated to influence the regioselectivity and stereoselectivity of such transformations. For instance, the carbonyl group could direct ring cleavage through various mechanisms, including Norrish Type I or Type II reactions under photochemical conditions. However, without specific experimental studies on this compound, the precise outcomes of such reactions remain speculative.

Investigation of 1,2-Migration and Other Mechanistic Pathways

Rearrangement reactions, such as 1,2-migrations, are fundamental mechanistic pathways in organic chemistry. In the context of this compound, the potential for such rearrangements could arise under various reaction conditions, particularly those involving the formation of carbocationic or other reactive intermediates.

For example, treatment of the ketone with a Lewis acid could, in theory, promote a 1,2-acyl migration, leading to a ring-expanded or ring-contracted product. The methoxy groups, with their electron-donating character, would likely influence the stability of any adjacent carbocationic centers, thereby directing the course of such a rearrangement. Other potential mechanistic pathways could involve the enolization of the ketone followed by subsequent reactions, or nucleophilic attack at the carbonyl carbon. The specifics of which pathway would be favored are dependent on the reagents and conditions employed, and a thorough mechanistic investigation would require detailed experimental and computational studies that are not currently available in the literature.

Advanced Derivatization and Functionalization Strategies

The functional groups present in this compound—a ketone and a ketal—offer several avenues for derivatization and functionalization. These transformations would allow for the modification of the compound's structure and properties, potentially leading to the synthesis of more complex molecules.

The ketone functionality is a versatile handle for a wide range of chemical reactions. These could include:

Reduction: The carbonyl group could be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride or lithium aluminum hydride.

Nucleophilic Addition: The ketone can react with a variety of nucleophiles, including Grignard reagents, organolithium compounds, and ylides (in Wittig-type reactions), to form new carbon-carbon bonds.

Reductive Amination: Reaction with an amine in the presence of a reducing agent could introduce a nitrogen-containing functional group.

Enolate Chemistry: The α-protons to the ketone can be deprotonated to form an enolate, which can then participate in reactions such as alkylation, aldol condensation, and Michael addition.

The gem-dimethoxy group, a ketal, is generally stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to regenerate the corresponding ketone. This protecting group strategy could be employed to selectively react with other parts of a molecule before deprotection.

While these represent standard and predictable functionalization strategies for ketones and ketals, the specific application of these methods to this compound, including reaction conditions, yields, and the properties of the resulting derivatives, has not been documented in the accessible scientific literature.

Application As a Synthetic Building Block in Complex Organic Molecule Assembly

Role as a Modular Synthon for Convergent Synthesis Strategies

In the realm of complex molecule synthesis, convergent strategies, which involve the assembly of a target molecule from several independently prepared fragments, are often favored for their efficiency. The compound 3,3-dimethoxycyclobutan-1-one serves as an exemplary modular four-carbon synthon in such approaches. Its structure allows for the sequential or orthogonal reaction at two distinct sites: the carbonyl group and the latent 1,3-dicarbonyl functionality masked by the methoxy (B1213986) groups.

The utility of this compound as a convergent building block is highlighted in various synthetic endeavors, where it acts as a linchpin, connecting two or more complex molecular fragments.

Construction of Spirocyclic and Fused Polycyclic Systems

The unique reactivity of this compound makes it a powerful tool for the construction of intricate spirocyclic and fused polycyclic systems, which are common motifs in natural products and medicinally important compounds.

Spirocycles , which contain two rings connected by a single common atom, can be accessed through reactions that exploit the dual functionality of the cyclobutanone (B123998) core. For instance, the reaction of this compound with bifunctional reagents can lead to the formation of spirocyclic structures. A common strategy involves an initial nucleophilic addition to the carbonyl group, followed by an intramolecular reaction after deprotection of the ketal. This approach has been utilized in the synthesis of various spirocyclic frameworks, including those containing oxindole and other heterocyclic moieties.

Fused polycyclic systems , where two rings share two or more common atoms, can also be constructed using this compound as a starting material. Ring expansion reactions of the cyclobutane (B1203170) ring are a particularly effective strategy. For example, treatment of the corresponding cyclobutanol, derived from the reduction of this compound, with a Lewis acid can induce a ring expansion to a cyclopentanone derivative. This transformation, when coupled with other cyclization reactions, provides a pathway to fused bicyclic systems.

The following table summarizes representative examples of spirocyclic and fused systems synthesized using cyclobutanone derivatives:

Starting Material DerivativeReagent(s)Resulting SystemReference
This compoundIsatin, ArylamineSpiro[dihydropyridine-oxindole] beilstein-journals.org
1-(Pyridin-2-yl)-1H-indolesAlkynyl CyclobutanolsSpiro[cyclobutane-1,1'-indenes] masterorganicchemistry.com
Cyclobutanone DerivativeLewis AcidFused Bicyclo[5.3.0]decane nih.gov

Precursor for Diverse Cyclic and Acyclic Scaffolds

Beyond its direct use in constructing complex ring systems, this compound serves as a valuable precursor for a wide array of both cyclic and acyclic molecular scaffolds.

The four-membered ring of this compound is strained and can be selectively cleaved under various conditions to generate linear, functionalized molecules. For example, Baeyer-Villiger oxidation of the ketone furnishes a lactone, which can be subsequently hydrolyzed to provide a linear carboxylic acid with a protected 1,3-dicarbonyl unit. This functionality can then be further manipulated to access a variety of acyclic structures.

Furthermore, the deprotected 1,3-dicarbonyl moiety can serve as a handle for the construction of other cyclic systems. For instance, condensation reactions with hydrazines or other bifunctional reagents can lead to the formation of pyrazoles and other five- or six-membered heterocyclic rings. The ability to transform the initial cyclobutane ring into a diverse range of other cyclic and acyclic structures underscores the versatility of this compound as a synthetic precursor.

Integration into Tandem and Cascade Reaction Sequences

Tandem or cascade reactions, in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. The reactivity of this compound makes it an ideal substrate for initiating such reaction sequences.

A typical tandem sequence involving this compound might begin with a nucleophilic addition to the carbonyl group. The resulting alkoxide intermediate can then trigger a subsequent transformation, such as a ring-opening or rearrangement, leading to the formation of a more complex product. For example, a nucleophilic attack could be followed by a [2+2] cycloaddition or a sigmatropic rearrangement, all occurring in a single pot.

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3,3-dimethoxycyclobutan-1-one in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's connectivity and spatial arrangement can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, distinct signals are expected for the methoxy (B1213986) protons and the methylene (CH₂) protons of the cyclobutane (B1203170) ring. The protons on the carbon adjacent to the carbonyl group (α-protons) are typically deshielded and appear at a different chemical shift than the protons on the carbon bearing the methoxy groups (β-protons). The integration of these signals confirms the number of protons in each unique environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. A characteristic signal for the carbonyl carbon of a cyclobutanone (B123998) appears at a significantly downfield chemical shift, typically in the range of 200-215 ppm, which is indicative of a ketone within a strained four-membered ring libretexts.orglibretexts.org. Other distinct signals would correspond to the quaternary carbon of the ketal, the methoxy carbons, and the methylene carbons of the ring.

Conformational and Configurational Analysis: The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the through-space proximity of protons, providing insights into the preferred ring conformation and the spatial orientation of the substituents. While this compound itself does not have stereocenters, NMR is crucial for confirming its constitution and the absence of isomeric impurities. For substituted cyclobutane derivatives, NMR is essential for determining relative stereochemistry by analyzing proton-proton coupling constants (³JHH), which are dependent on the dihedral angle between the coupled protons researchgate.netauremn.org.br.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
AtomNucleusPredicted Chemical Shift (ppm)Multiplicity
C=O¹³C~205-215Singlet
C(OCH₃)₂¹³C~95-105Singlet
CH₂ (adjacent to C=O)¹³C~45-55Triplet
OCH₃¹³C~50-55Quartet
CH₂ (adjacent to C=O)¹H~2.5-3.0Singlet or complex multiplet
CH₂ (adjacent to C(OCH₃)₂)¹H~2.0-2.5Singlet or complex multiplet
OCH₃¹H~3.2-3.5Singlet

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.govwikipedia.org. This technique provides accurate data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's solid-state conformation.

The process involves growing a high-quality single crystal of this compound. This crystal is then exposed to a beam of X-rays, which are diffracted by the electrons of the atoms in the crystal lattice nih.gov. By analyzing the pattern and intensity of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms are determined with high precision.

For this compound, X-ray crystallography would confirm the puckered nature of the cyclobutane ring. It would also provide exact measurements of the C-C bond lengths within the strained ring and the C=O bond length of the ketone. Furthermore, the precise geometry of the ketal group, including the C-O bond lengths and the C-O-C bond angles, would be established. This solid-state structural information is vital for computational modeling and for understanding intermolecular interactions within the crystal lattice wikipedia.orgmdpi.com.

Table 2: Typical Bond Lengths and Angles Expected from X-ray Analysis of this compound.
ParameterTypical Value
C=O Bond Length~1.20 Å
C-C (ring) Bond Length~1.54 - 1.56 Å
C-O (ketal) Bond Length~1.42 Å
C-C-C (ring) Bond Angle~88° - 90°
O-C-O (ketal) Bond Angle~108° - 112°

Mass Spectrometry Techniques for Reaction Monitoring and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns libretexts.org. Furthermore, modern MS techniques can be coupled with reaction systems for real-time monitoring of chemical transformations nih.govdurham.ac.uk.

In the analysis of this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The molecule would then fragment in predictable ways upon ionization. Key fragmentation pathways for cyclobutanones often involve cleavage of the strained ring, leading to the loss of neutral molecules like ethene (C₂H₄) or carbon monoxide (CO) aip.org. For the ketal functionality, a characteristic fragmentation is the α-cleavage, resulting in the loss of a methoxy radical (·OCH₃) to form a stable oxonium ion miamioh.edu. The analysis of these fragments helps to piece together the structure of the parent molecule.

Mass spectrometry is also invaluable for gaining mechanistic insights into reactions involving this compound. By monitoring the reaction mixture over time, it is possible to detect and identify transient intermediates and products nih.gov. For example, in the acid-catalyzed hydrolysis of the ketal, MS could be used to observe the formation of the key resonance-stabilized carboxonium ion intermediate, providing direct evidence for the reaction mechanism researchgate.netrsc.org.

Table 3: Plausible Mass Spectrometry Fragments for this compound (M.W. = 130.14 g/mol).
m/z ValuePossible Fragment IonNeutral Loss
130[C₆H₁₀O₃]⁺ (Molecular Ion)-
115[C₅H₇O₃]⁺·CH₃
102[C₅H₁₀O₂]⁺CO
99[C₅H₇O₂]⁺·OCH₃
71[C₄H₇O]⁺·OCH₃, CO

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Transformations

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups, as each group exhibits characteristic vibrational frequencies mdpi.commdpi.com.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most diagnostic absorption would be the carbonyl (C=O) stretching band. Due to the significant ring strain in the four-membered ring, this band appears at an unusually high frequency, typically around 1785 cm⁻¹ libretexts.orgpressbooks.pub. This is a key indicator of the cyclobutanone moiety, distinguishing it from less strained cyclic ketones (e.g., cyclohexanone at ~1715 cm⁻¹) or acyclic ketones pressbooks.pubspectroscopyonline.com. Other important absorptions include the C-O stretching bands of the ketal group, which are expected in the 1200-1000 cm⁻¹ region, and the C-H stretching bands of the methyl and methylene groups around 3000-2850 cm⁻¹ ucdavis.edu.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, non-polar bonds often give stronger signals in Raman than in IR. Therefore, the C-C bond vibrations of the cyclobutane skeleton would be more prominent in the Raman spectrum.

These techniques are exceptionally well-suited for monitoring functional group transformations. For instance, if this compound were to be reduced to the corresponding alcohol, 3,3-dimethoxycyclobutan-1-ol, IR spectroscopy would clearly show the disappearance of the intense C=O peak at ~1785 cm⁻¹ and the appearance of a broad O-H stretching band in the 3600-3200 cm⁻¹ region. This allows for straightforward, real-time tracking of the reaction's progress.

Table 4: Characteristic Vibrational Frequencies for this compound.
Functional GroupVibrational ModeTypical Frequency (cm⁻¹)Spectroscopy
Alkyl C-HStretching2850-3000IR, Raman
Ketone C=OStretching~1785 (due to ring strain)IR (strong), Raman (moderate)
Ketal C-OStretching1000-1200IR (strong), Raman (weak)
Cyclobutane C-CStretching/Bending800-1000IR (weak), Raman (strong)

Theoretical and Computational Studies on 3,3 Dimethoxycyclobutan 1 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3,3-dimethoxycyclobutan-1-one, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to determine its electronic structure and energetics.

Detailed research findings on the electronic properties of this compound are not present in the available literature. However, a hypothetical DFT study, for instance using the B3LYP functional with a 6-31G* basis set, would typically yield key energetic and electronic parameters. These calculations would provide the molecule's total energy, the energies of its frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. The presence of two electron-donating methoxy (B1213986) groups at the C3 position would be expected to significantly influence the electron distribution within the cyclobutane (B1203170) ring, affecting the reactivity of the carbonyl group. The oxygen atoms of the methoxy groups and the carbonyl group would exhibit regions of high electron density.

Conformational Analysis and Quantification of Ring Strain

The cyclobutane ring is known for its significant ring strain, a consequence of deviations from ideal bond angles and torsional strain from eclipsing interactions. The puckered conformation of the cyclobutane ring helps to alleviate some of this torsional strain. For this compound, the substituents at the C3 position would play a crucial role in determining the preferred ring conformation.

Table 2: Estimated Ring Strain Parameters for Substituted Cyclobutanones

Parameter General Range for Cyclobutanones (kcal/mol) Expected Influence of 3,3-Dimethoxy Groups
Angle Strain High Minimal direct effect on C-C-C angles within the ring
Torsional Strain Moderate (relieved by puckering) Potential for increased steric interactions between methoxy groups and ring hydrogens, influencing the degree of puckering

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by locating and characterizing transition states. For this compound, reactions of interest would include nucleophilic addition to the carbonyl group, enolate formation, and cycloaddition reactions.

A computational study of, for example, the reduction of the carbonyl group with a hydride reagent would involve mapping the reaction pathway from reactants to products. This would allow for the identification of the transition state structure, where the hydride is partially bonded to the carbonyl carbon. The activation energy for the reaction could then be calculated as the energy difference between the transition state and the reactants. The presence of the methoxy groups might electronically influence the reactivity of the carbonyl group, potentially affecting the activation barrier. Similar computational approaches could be applied to understand the regioselectivity and stereoselectivity of other reactions involving this molecule.

Predictive Modeling of Reactivity and Selectivity in Chemical Transformations

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, can be used to forecast the chemical behavior of molecules. For this compound, such models could predict its reactivity in various transformations or its potential biological activity.

Developing a predictive model would first require a dataset of related cyclobutanone (B123998) derivatives with known experimental data (e.g., reaction rates, equilibrium constants, or biological activities). Molecular descriptors for each compound, including electronic, steric, and topological parameters, would be calculated. For this compound, these descriptors would include parameters related to the methoxy groups. Statistical methods would then be used to build a mathematical model that correlates these descriptors with the observed activity. This model could then be used to predict the behavior of this compound. Without a specific dataset and experimental values, any predictive modeling for this compound remains speculative.

Future Directions and Emerging Research Avenues in 3,3 Dimethoxycyclobutan 1 One Chemistry

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on environmental responsibility is driving a paradigm shift away from traditional synthetic methods toward greener, more sustainable alternatives. rsc.org For 3,3-dimethoxycyclobutan-1-one, this involves re-evaluating existing synthetic pathways, which may include cyclization or condensation reactions, and optimizing them according to the principles of green chemistry. rsc.orgsmolecule.com Future research will likely focus on replacing hazardous reagents and solvents, minimizing energy consumption, and reducing waste generation.

Key areas for development include:

Catalytic Approaches: Investigating novel catalysts (e.g., solid acids, enzymes) to replace stoichiometric acid catalysts, thereby simplifying purification and minimizing corrosive waste streams.

Alternative Solvents: Exploring the use of eco-friendly solvents, such as bio-derived solvents or supercritical fluids, to replace traditional volatile organic compounds.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, a core principle of green chemistry.

ParameterTraditional Synthetic Approach (Hypothetical)Green Synthetic Route (Projected)
Catalyst Strong mineral acids (e.g., H₂SO₄)Reusable solid acid catalyst or biocatalyst
Solvent Chlorinated solvents (e.g., Dichloromethane)Bio-based solvents (e.g., 2-MethylTHF) or solvent-free conditions
Energy Input High-temperature refluxMicrowave-assisted or room temperature reaction
Waste Profile Acidic aqueous waste, solvent wasteMinimal waste, recyclable catalyst and solvent

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The reactivity of this compound is largely dictated by its ketone functional group and the strained cyclobutane (B1203170) ring. smolecule.com While classical reactions like nucleophilic additions to the carbonyl group and ring-opening reactions are known, significant opportunities exist to uncover novel chemical transformations. smolecule.com The gem-dimethoxy group uniquely influences the electronic properties and steric environment of the molecule, potentially enabling reactivity not observed in simpler cyclobutanones. smolecule.com

Future research is anticipated in the following areas:

Strain-Release Reactions: Designing new transformations that strategically harness the ring strain of the cyclobutane core to access complex molecular architectures, such as functionalized cyclopentanes or cyclohexanes through controlled ring expansion.

Photochemical and Electrochemical Transformations: Utilizing light or electricity to induce novel cycloadditions, rearrangements, or fragmentation reactions that are inaccessible under thermal conditions.

Asymmetric Catalysis: Developing enantioselective methods to transform the prochiral ketone into valuable chiral building blocks for the pharmaceutical and agrochemical industries.

Reaction ClassKnown TransformationPotential Future Exploration
Ring Manipulation Acid-catalyzed ring opening. smolecule.comDiastereoselective cycloadditions to form tetrasubstituted cyclobutanes. rsc.org
Carbonyl Chemistry Standard nucleophilic addition. smolecule.comAsymmetric reduction or alkylation to produce chiral alcohols.
C-H Functionalization Not extensively studied.Catalytic activation of C-H bonds adjacent to the carbonyl or methoxy (B1213986) groups.
Rearrangements Limited examples.Photochemically-induced Favorskii-type rearrangements.

Potential Applications as Precursors in Advanced Materials Chemistry

The distinct functional groups and compact structure of this compound make it an intriguing candidate as a molecular precursor for advanced materials. smolecule.com The field of materials chemistry increasingly relies on precisely designed molecular building blocks to create materials with tailored properties for specific technological applications. deutscher-apotheker-verlag.de

Emerging research could focus on:

Polymer Chemistry: Using the compound as a monomer or cross-linking agent. The ketone could be converted to other functionalities (e.g., diol, diamine) to enable its incorporation into polyesters, polyamides, or polycarbonates, potentially imparting unique thermal or mechanical properties.

Thin Film Deposition: Investigating its use as a precursor in Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) processes. deutscher-apotheker-verlag.de Upon thermal decomposition, the molecule could potentially deposit novel carbon-based or composite thin films.

Functional Nanoparticles: Serving as a ligand or stabilizing agent in the synthesis of metal nanoparticles, where the oxygen atoms of the methoxy and ketone groups can coordinate to metal centers.

Application AreaRole of this compoundPotential Material and Properties
Advanced Polymers Monomer after functional group transformation. smolecule.comHigh-performance polyesters with improved thermal stability.
Surface Engineering Molecular precursor for vapor deposition. deutscher-apotheker-verlag.deAmorphous carbon thin films with tunable optical or electronic properties.
Nanomaterials Capping or reducing agent in nanoparticle synthesis.Stabilized metal oxide nanoparticles with controlled size and reactivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous streams within a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat transfer, easier scalability, and greater process control. researchgate.neteuropa.eu The integration of automation with flow systems further accelerates research and development by enabling high-throughput screening and optimization of reaction conditions. researchgate.netresearchgate.net

The application of these technologies to this compound could revolutionize its synthesis and derivatization:

Continuous Production: Developing a fully continuous process for the synthesis of this compound, which would be safer and more efficient for large-scale production. europa.eu

Automated Derivatization: Using automated flow platforms to rapidly synthesize a library of derivatives by reacting the ketone with various nucleophiles under different conditions, accelerating the discovery of new compounds with interesting properties. nih.gov

Telescoped Reactions: Integrating multiple synthetic steps (e.g., synthesis, functionalization, and purification) into a single, uninterrupted flow process, significantly reducing manual handling and processing time. researchgate.net

FeatureBatch SynthesisFlow Chemistry Synthesis
Scalability Difficult, requires larger vessels.Simple, by running the system for a longer duration. researchgate.net
Heat Transfer Inefficient, risk of hotspots.Highly efficient, superior temperature control. europa.eu
Safety Higher risk with large volumes of reagents.Enhanced safety, small reaction volumes at any given time. europa.eu
Automation Limited integration.Easily integrated with automated pumps, sensors, and purification units. researchgate.net

Q & A

Basic Questions

Q. What are the common synthetic routes for 3,3-dimethoxycyclobutan-1-one, and what key parameters influence yield?

  • Answer : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization of precursor molecules. Methoxy groups are introduced via nucleophilic substitution or esterification. Key parameters include:

  • Temperature : Optimal ranges (e.g., −78°C for cyclization, 60–80°C for methoxylation) to minimize side reactions .
  • Reaction Time : Extended times (e.g., 12–24 hours) improve ring stability but risk decomposition.
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) enhance methoxylation efficiency .
    Example protocol: Cyclization of 1,3-diene precursors under UV light, followed by methoxylation with NaOMe/MeOH .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Identifies methoxy protons (δ 3.2–3.5 ppm) and carbonyl carbons (δ ~200 ppm). Cyclobutane ring protons appear as complex splitting patterns due to ring strain .
  • IR Spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1100 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 158 for [M+H]⁺) validate molecular weight .

Q. How can researchers ensure the stability of this compound during storage?

  • Answer : Store under inert atmosphere (N₂/Ar) at −20°C to prevent oxidation of the cyclobutane ring or hydrolysis of methoxy groups. Use amber vials to avoid UV-induced degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the methoxylation step?

  • Answer :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve methoxy group incorporation .
  • Catalyst Screening : Test alternatives like Ti(OiPr)₄ for enhanced regioselectivity .
  • Kinetic Monitoring : Use in situ FTIR or HPLC to track intermediate formation and adjust reaction time .

Q. How should contradictions in spectral data (e.g., unexpected splitting in NMR) be addressed?

  • Answer :

  • Dynamic Effects : Ring strain in cyclobutane causes conformational flexibility, leading to variable splitting. Low-temperature NMR (−40°C) can "freeze" conformers for clearer analysis .
  • Computational Modeling : DFT calculations (e.g., Gaussian) simulate NMR spectra to validate experimental data .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure .

Q. What experimental strategies can elucidate the compound’s reactivity in ring-opening reactions?

  • Answer :

  • Nucleophilic Attack Studies : React with Grignard reagents (e.g., MeMgBr) to probe carbonyl reactivity. Monitor products via GC-MS .
  • Acid/Base Stability Tests : Expose to HCl/NaOH to assess hydrolysis pathways. Quench reactions at intervals for kinetic profiling .

Q. How can this compound be used as a building block in medicinal chemistry?

  • Answer :

  • Analog Synthesis : Replace methoxy groups with bioisosteres (e.g., fluorine) to modulate pharmacokinetics .
  • Enzyme Inhibition Assays : Functionalize the carbonyl group to create probes for serine hydrolases. Measure IC₅₀ values via fluorometric assays .

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